Welcome to the BenchChem Online Store!
molecular formula C7H5Cl2NO2 B1661944 2,6-Dichloro-3-nitrotoluene CAS No. 29682-46-0

2,6-Dichloro-3-nitrotoluene

Cat. No. B1661944
M. Wt: 206.02 g/mol
InChI Key: WBNZUUIFTPNYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05834500

Procedure details

A mixture of dibromohydantoin (70 g, 0.24 mol) and AIBN (5 g) was added in portions, at 150° C., to 2,6-dichloro-3-nitrotoluene (100 g, 0.48 mol) in chlorobenzene (400 ml). A mixture of dibromohydantoin (35 g, 0.12 mol) and AIBN (2.5 g) was added once again after 1 h. After a further 1.5 h, the mixture was allowed to cool down and ethyl acetate (500 ml) was added. This mixture was washed once, in each case, with saturated Na2SO3, Na2CO3 and NaCl solution, dried (MgSO4) and concentrated, when the title compound resulted as an amorphous powder. ##EQU1## b) 4-(2,6-Dichloro-3-nitrobenzyloxy)benzothiazole
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]C1(Br)NC(=O)NC1=O.CC(N=NC(C#N)(C)C)(C#N)C.[Cl:22][C:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:24]=1[CH3:33].C(OCC)(=O)C>ClC1C=CC=CC=1>[Cl:22][C:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:24]=1[CH2:33][Br:1]

Inputs

Step One
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Smiles
BrC1(C(NC(N1)=O)=O)Br
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Smiles
BrC1(C(NC(N1)=O)=O)Br
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added once again after 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
WASH
Type
WASH
Details
This mixture was washed once, in each case, with saturated Na2SO3, Na2CO3 and NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=C(CBr)C(=CC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.